2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that features a unique structure combining elements of quinoline and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multiple steps, starting with the preparation of the quinoline and purine intermediates. The quinoline derivative can be synthesized through the reduction of quinoline-2-one derivatives . The purine derivative is often prepared via a series of condensation reactions involving appropriate amines and aldehydes . The final step involves coupling these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and purine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline and purine rings to their respective dihydro forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and purine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-one and purine-2,6-dione derivatives, while reduction could produce dihydroquinoline and dihydropurine derivatives.
Scientific Research Applications
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline and purine moieties allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoline-2-one derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Purine derivatives: Compounds like caffeine and theobromine share the purine structure and have well-known biological effects.
Uniqueness
What sets 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid apart is the combination of quinoline and purine structures in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications.
Properties
IUPAC Name |
2-[8-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-8-4-6-10-5-2-3-7-11(10)21/h2-3,5,7H,4,6,8-9H2,1H3,(H,23,24)(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEFMPARZUBVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC4=CC=CC=C43)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.